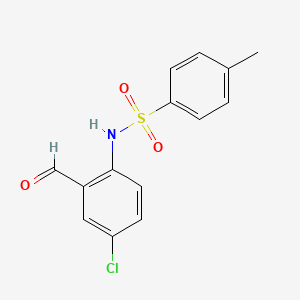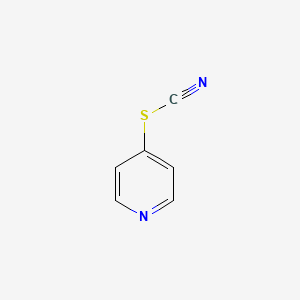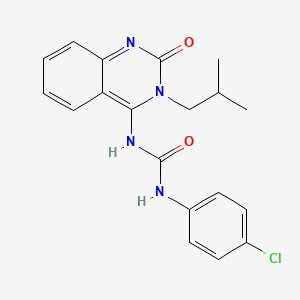
2,3-Difluoro-6-sulfobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-6-sulfobenzoic acid is an organic compound with the molecular formula C7H4F2O5S It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2 and 3, and a sulfonic acid group is attached at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-sulfobenzoic acid typically involves the introduction of fluorine atoms and a sulfonic acid group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The sulfonic acid group can be introduced through sulfonation using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes:
- Fluorination of a benzoic acid derivative.
- Sulfonation of the fluorinated intermediate.
- Purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-6-sulfobenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the electron-withdrawing fluorine and sulfonic acid groups.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group or other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Nucleophilic Substitution: Products include substituted benzoic acids with various nucleophiles.
Reduction: Products include sulfonyl derivatives or other reduced forms.
Applications De Recherche Scientifique
2,3-Difluoro-6-sulfobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-6-sulfobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The fluorine atoms and sulfonic acid group can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluorobenzoic acid: Lacks the sulfonic acid group, making it less polar and potentially less reactive in certain chemical reactions.
2,6-Difluorobenzoic acid: Has fluorine atoms at different positions, leading to different electronic and steric effects.
3,4-Difluorobenzoic acid: Similar fluorination pattern but lacks the sulfonic acid group.
Uniqueness
2,3-Difluoro-6-sulfobenzoic acid is unique due to the combination of fluorine atoms and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased acidity, enhanced reactivity in electrophilic and nucleophilic substitution reactions, and potential biological activity.
Propriétés
Numéro CAS |
887584-90-9 |
|---|---|
Formule moléculaire |
C7H4F2O5S |
Poids moléculaire |
238.17 g/mol |
Nom IUPAC |
2,3-difluoro-6-sulfobenzoic acid |
InChI |
InChI=1S/C7H4F2O5S/c8-3-1-2-4(15(12,13)14)5(6(3)9)7(10)11/h1-2H,(H,10,11)(H,12,13,14) |
Clé InChI |
QRRFYVNEBLUWDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)F)C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B14127146.png)




![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)








